Methyl propyl disulfide (CH3CH2CH2SSCH3) is an organosulfur compound belonging to the disulfide class, characterized by the presence of a sulfur-sulfur (S-S) bond. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a natural product found predominantly in plants of the Allium genus, including onions, garlic, and chives. [, , , , , , , , ] Methyl propyl disulfide contributes to the characteristic pungent aroma and flavor of these vegetables. [, , , , , , ] Its presence in various plant species has sparked research interest regarding its potential biological activities and applications in areas like pest control and food preservation. [, , , , , ]
Methyl propyl disulfide is a sulfur-containing organic compound with the chemical formula and a molecular weight of approximately 122.25 g/mol. It is classified under disulfides, which are characterized by the presence of two sulfur atoms bonded to carbon atoms. Methyl propyl disulfide is commonly found in garlic and onions, contributing to their characteristic aroma and potential health benefits, including anticancer properties .
Methyl propyl disulfide is primarily sourced from garlic (Allium sativum) and onions (Allium cepa), where it is produced as a volatile compound during the enzymatic breakdown of sulfur-containing precursors. This compound falls under the broader category of organosulfur compounds, which are known for their diverse biological activities and applications in food chemistry and pharmaceuticals .
Methyl propyl disulfide can be synthesized through various methods, typically involving the reaction of alkali metal alkenes or alkenyl halides with disulfur or trisulfur halides. A notable method described in patent literature involves the use of methyl disulfur chloride and n-propyl bromide as reactants. The reaction occurs under controlled conditions to yield methyl propyl disulfide as a product .
The molecular structure of methyl propyl disulfide features a central carbon chain with two sulfur atoms bonded to different carbon atoms.
Property | Value |
---|---|
Molecular Weight | 122.25 g/mol |
Boiling Point | 71 °C |
Flash Point | 43 °C |
Specific Gravity | 1.00 |
Methyl propyl disulfide can undergo various chemical reactions typical of organosulfur compounds, including oxidation and reduction processes.
The biological activity of methyl propyl disulfide, particularly its anticancer effects, is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. This mechanism may involve the modulation of cellular signaling pathways and the generation of reactive oxygen species, which can lead to oxidative stress in cancer cells .
Methyl propyl disulfide exhibits several key physical and chemical properties that influence its behavior in biological systems.
Methyl propyl disulfide has several scientific applications:
Methyl propyl disulfide is systematically named as 1-(methyldisulfanyl)propane under IUPAC rules, reflecting the propyl group attached to the methyldisulfanyl functional group. Its molecular formula (C₄H₁₀S₂) and weight (122.25 g/mol) are confirmed by mass spectrometry and elemental analysis [2] [4]. Key identifiers include:
CCCSSC
[7] PUCHCUYBORIUSM-UHFFFAOYSA-N
[2] [10] The disulfide bond length, approximately 2.02 Å, and C–S–S bond angles near 104° are critical to its reactivity. Rotational freedom around the C–S and S–S bonds allows multiple conformers, influencing its intermolecular interactions [4].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 1-(Methyldisulfanyl)propane |
Synonyms | 2,3-Dithiahexane; Methyl n-propyl disulfide; FEMA 3201 |
CAS No. | 2179-60-4 |
Molecular Formula | C₄H₁₀S₂ |
InChIKey | PUCHCUYBORIUSM-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 122.25 g/mol | [2] |
Density | 0.98 g/mL (25°C) | [7] |
Boiling Point | 69–71°C (43 mmHg) | |
Refractive Index | n²⁰/D 1.508 | |
Flash Point | 43°C (closed cup) |
Natural Sources
Methyl propyl disulfide is a volatile sulfur compound (VSC) biosynthesized in Allium species such as garlic (Allium sativum) and onions (Allium cepa). It forms enzymatically when alliinase converts S-alk(en)yl cysteine sulfoxides into thiosulfinates, which further decompose to disulfides. This compound contributes pungent, savory notes characteristic of these plants and is detectable at low concentrations (ppm levels) due to its low odor threshold [6] [9]. Recent studies also identify it in tropical fruits, where VSCs enhance "juicy, fresh" aromas, though analytical challenges persist due to trace concentrations [8].
Industrial Applications
In the flavor and fragrance industry, methyl propyl disulfide (FEMA 3201) is a key aroma ingredient in savory formulations. Its commercial relevance is evidenced by suppliers offering variants (e.g., kosher, natural isolates) for specialized applications:
Industrial synthesis typically involves oxidative coupling of methanethiol and propanethiol or reaction of alkyl halides with disulfide salts. Impurities like methyl disulfide (~3%) and propyl disulfide (~6%) are common in commercial batches [7].
Table 3: Key Industrial Suppliers
Supplier | Product Specifications | Applications |
---|---|---|
Beijing LYS Chemicals | Custom synthesis (grams to tons) | Flavor/fragrance materials |
BOC Sciences | Research chemicals, GMP products | Pharmaceutical intermediates |
Sigma-Aldrich | ≥95%, food grade (FG) | Food additive formulations |
Early Investigations
The study of methyl propyl disulfide parallels broader advances in organosulfur chemistry. Initial 19th-century research focused on isolating sulfur compounds from natural sources like garlic oil. The compound’s characterization became feasible only after the development of chromatographic separation and spectroscopy in the mid-20th century. Its first synthesis (1948) via sodium disulfide reaction with methyl bromide and propyl bromide demonstrated how disulfide bonds form under oxidative conditions [4].
Modern Analytical Evolution
Quantification of methyl propyl disulfide advanced significantly with gas chromatography–mass spectrometry (GC–MS). The NIST WebBook lists reduced-pressure boiling point data (343.2 K at 0.057 bar), underscoring its thermochemical properties [2]. Research in tropical fruit aromas (2010s) further revealed enzymatic pathways in non-Allium systems, expanding biogenetic understanding [8].
Regulatory Milestones
Designation as FEMA 3201 in the 1960s affirmed its safety for use in foods, reflecting collaborative industry–regulatory efforts to standardize flavor ingredients. Current research explores its role as an anticancer agent, though mechanistic studies remain preclinical [6] [9].
Table 4: Historical Timeline
Period | Key Development | Significance |
---|---|---|
Pre-1950 | Isolation from garlic oil | Identification as aroma contributor |
1948 | First synthetic route | Confirmed structure and reactivity |
1960s | FEMA GRAS approval (No. 3201) | Enabled commercial use in foods |
2000s | NIST thermochemical data | Enhanced industrial process design |
2010s | Detection in tropical fruits | Broadened biogenetic knowledge |
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